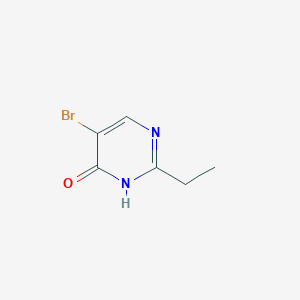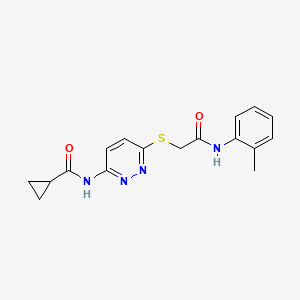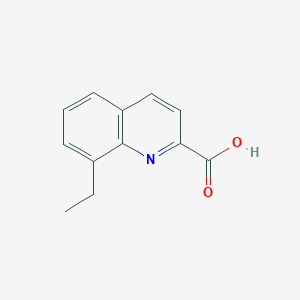
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is also known by other names such as 5-Bromo-4-hydroxy-2-ethylpyrimidine and 4(3H)-Pyrimidinone, 5-bromo-2-ethyl .
Synthesis Analysis
The synthesis of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one and similar compounds is often achieved through the Biginelli reaction . This is a multicomponent reaction involving an aldehyde, a β-ketoester, and urea . The reaction is typically catalyzed by a reusable and heterogeneous catalyst . The methodology provides an efficient and improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one can be represented by the InChI code 1S/C6H7BrN2O . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The Biginelli reaction used in the synthesis of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is a type of multicomponent reaction . It involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2 (1 H )-ones, also known as DHPMs . The reaction is carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .Physical And Chemical Properties Analysis
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is a powder at room temperature . More detailed physical and chemical properties such as melting point, solubility, and spectral data (NMR, IR, etc.) may be available from suppliers or in specific databases.Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
The solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, including structures similar to 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one, has been explored for its potential antibacterial and antifungal activities. These compounds, characterized by their ease of synthesis and good yields, have shown promising antibacterial and antifungal effects in evaluations, highlighting their potential in developing new antimicrobial agents (Sharma et al., 2022).
Antiviral Activities
Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share a structural relationship with 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one, has demonstrated marked inhibitory effects on retrovirus replication in cell culture. These findings indicate the potential of such compounds in antiviral therapy, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Synthetic and Catalytic Methodologies
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including derivatives of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one, has seen advancements through various catalytic systems and conditions. These methodologies not only provide efficient routes to these compounds but also open up new avenues for the development of pharmaceuticals and materials with enhanced properties (Kefayati et al., 2012; Gholap et al., 2004).
Structural and Mechanistic Insights
The study and manipulation of the structural aspects of dihydropyrimidines, including the exploration of C-5 substituted analogs, have contributed to a deeper understanding of their chemical reactivity and biological activity. This research has implications for the design of compounds with targeted pharmacological activities, underscoring the versatility and potential of the dihydropyrimidine scaffold (Rathwa et al., 2018).
Mécanisme D'action
While the specific mechanism of action for 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is not mentioned in the retrieved documents, DHPMs, a class of compounds to which it belongs, are known for their versatile biological activity . They possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They have potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, as well as antimalarial and antitubercular effects .
Propriétés
IUPAC Name |
5-bromo-2-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-5-8-3-4(7)6(10)9-5/h3H,2H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERSSKTYLDIFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one | |
CAS RN |
1528580-99-5 |
Source


|
| Record name | 5-bromo-2-ethyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)
![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)




![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2959410.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)